2,3,3-Trimethylcyclohexene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,6,6-trimethylcyclohexene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-8-6-4-5-7-9(8,2)3/h6H,4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMLKGCOROJNMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCCC1(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,3,3-Trimethylcyclohexene chemical properties and structure

An In-Depth Technical Guide to 2,3,3-Trimethylcyclohexene: Chemical Properties and Structure

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic characterization of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate a deeper understanding and application of this alicyclic hydrocarbon.

Introduction and Nomenclature

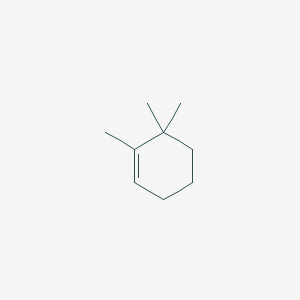

This compound, systematically named 1,6,6-trimethylcyclohexene according to IUPAC nomenclature, is a cyclic alkene with the chemical formula C₉H₁₆.[1][2] Its structure consists of a six-membered carbon ring containing one double bond, with three methyl group substituents. The presence and arrangement of these methyl groups significantly influence its chemical and physical properties. It is important to distinguish this isomer from other trimethylcyclohexenes, such as 1,2,3-trimethylcyclohexene and 1,5,5-trimethylcyclohexene, as their properties can differ substantially.[3][4][5][6][7][8]

Molecular Structure and Physical Properties

The core of this compound is the cyclohexene ring, which adopts a half-chair conformation to minimize steric strain. The double bond is located between carbons 1 and 2, and the three methyl groups are attached to carbons 2 and 3. Two of these methyl groups are geminally substituted on carbon 3.

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆ | [1][2] |

| Molecular Weight | 124.22 g/mol | [1][2] |

| IUPAC Name | 1,6,6-trimethylcyclohexene | [1] |

| CAS Number | 69745-49-9 | [1][2] |

| Boiling Point | 138.8 °C at 760 mmHg | [9] |

| Density | 0.795 g/cm³ | [9] |

| Flash Point | 21.9 °C | [9] |

| LogP | 3.14 | [9] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the acid-catalyzed dehydration of 2,3,3-trimethylcyclohexanol. This reaction typically proceeds via an E1 elimination mechanism, which is favored by the formation of a stable tertiary carbocation intermediate.

Reaction Mechanism

The synthesis involves the protonation of the hydroxyl group of the alcohol by an acid catalyst (e.g., sulfuric acid or phosphoric acid), followed by the loss of a water molecule to form a tertiary carbocation. A subsequent deprotonation from an adjacent carbon atom yields the alkene. The formation of the more substituted double bond is generally favored according to Zaitsev's rule.[10]

The dehydration of a similar compound, 2-methylcyclohexanol, is a well-studied example that illustrates the principles of this reaction, including the potential for carbocation rearrangements and the formation of multiple alkene products.[11]

Experimental Protocol: Dehydration of 2,3,3-Trimethylcyclohexanol

The following protocol is a generalized procedure based on the acid-catalyzed dehydration of cyclic alcohols.[12][13]

Materials:

-

2,3,3-Trimethylcyclohexanol

-

Concentrated sulfuric acid or phosphoric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

Place 2,3,3-trimethylcyclohexanol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric or phosphoric acid while cooling the flask in an ice bath.

-

Set up a simple distillation apparatus.

-

Gently heat the mixture to distill the alkene product as it forms. The lower boiling point of the alkene compared to the alcohol drives the reaction to completion.[11]

-

Collect the distillate, which will contain the alkene and water.

-

Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Perform a final distillation to purify the this compound.

Alternative Synthesis Route

An alternative synthesis route involves the reduction of 2,2,6-trimethylcyclohexanone to 2,2,6-trimethylcyclohexanol, followed by acid-catalyzed dehydration.[14] This two-step process can provide high yields of the desired product.

Workflow for the Synthesis of this compound:

Caption: Synthesis of this compound from 2,2,6-trimethylcyclohexanone.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Mass Spectrometry

The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 124, corresponding to its molecular weight.[1][2] Significant fragmentation peaks are observed, with a base peak typically at m/z 68 and other prominent peaks at m/z 67 and 109.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands for this compound include:

-

C-H stretch (alkenyl): A peak just above 3000 cm⁻¹, characteristic of the C-H bonds on the double bond.[15]

-

C-H stretch (alkyl): Strong absorptions just below 3000 cm⁻¹, corresponding to the C-H bonds of the methyl and methylene groups.[15]

-

C=C stretch: A peak in the region of 1680-1630 cm⁻¹, indicating the presence of the carbon-carbon double bond.[15]

-

C-H bend (alkenyl): Absorptions in the 1000-600 cm⁻¹ region, which can help to determine the substitution pattern of the alkene.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound.

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the vinylic proton, the allylic protons, the methylene protons, and the methyl groups. The chemical shifts and coupling patterns of these signals would be consistent with the proposed structure.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the two sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the ring and the methyl groups.[16] The number of signals would correspond to the number of chemically non-equivalent carbon atoms in the molecule.

Chemical Reactivity

The primary site of reactivity in this compound is the carbon-carbon double bond. It undergoes typical electrophilic addition reactions characteristic of alkenes. The substitution pattern around the double bond influences the regioselectivity of these reactions. Due to the trisubstituted nature of the double bond, reactions will generally follow Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond to form a more stable carbocation intermediate.

Potential reactions include:

-

Hydrogenation: Addition of hydrogen across the double bond in the presence of a catalyst (e.g., Pd, Pt, Ni) to yield 1,1,2-trimethylcyclohexane.

-

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) to form dihaloalkanes.

-

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) to produce haloalkanes.

-

Hydration: Acid-catalyzed addition of water to yield an alcohol.

-

Oxidation: Reactions with oxidizing agents like permanganate or ozone can cleave the double bond or form diols.

Safety and Handling

This compound is a flammable liquid and vapor.[3] It may cause skin and eye irritation, as well as respiratory irritation.[16] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. It should be stored in a well-ventilated area away from sources of ignition.

Conclusion

This compound is a valuable compound for both synthetic and mechanistic studies in organic chemistry. Its synthesis via the dehydration of the corresponding alcohol is a classic and illustrative transformation. A thorough understanding of its structure, properties, and reactivity, as detailed in this guide, is crucial for its effective application in research and development.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 522358, this compound. [Link]

-

NIST. Cyclohexene, 1,6,6-trimethyl-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

Chemsrc. 1,3,3-trimethylcyclohexene. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 79032, Cyclohexene, trimethyl-. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3013896, 1,3,3-Trimethylcyclohexene. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12537123, 1,2,3-Trimethylcyclohex-1-ene. [Link]

-

FooDB. Showing Compound 2,2,6-Trimethylcyclohexanone (FDB012038). [Link]

-

UCO Chemistry. (2014, January 24). Lab 12: Dehydration of 2-methylcyclohexanol [Video]. YouTube. [Link]

-

Brant Kedrowski. (2020, April 19). Dehydration of 2-Methylcyclohexanol Experiment, Part 1: Prelab Lecture [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15507, 1,2,3-Trimethylcyclohexane. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 79031, 3,3,5-Trimethylcyclohexene. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16702741, 3,3,6-Trimethylcyclohexene. [Link]

-

ResearchGate. (2025, August 7). Synthesis of five- and six-membered 2-trimethylsilyl-1,3,3-trimethylcycloalkenes: A novel preparation of alkyl/alkenyl/aryl-(1′,3′,3′-trimethylcyclopentenyl)ketones. [Link]

-

NIST. Cyclohexene, 3,3,5-trimethyl-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information for. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0033667). [Link]

-

Chemistry Stack Exchange. (2023, December 29). Rearrangment during dehydration of 2,2,5-trimethylcyclopentanol. [Link]

-

PC GAMESS Tutorial: Dehydration Reaction, Part 1. [Link]

-

Brant Kedrowski. (2020, April 21). Dehydration of 2-Methylcyclohexanol Experiment, Part 2: Carrying Out the Dehydration Reaction [Video]. YouTube. [Link]

-

NIST. 1,2,3-trimethylcyclohexene. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

Reddit. (2024, August 6). Find the major product.They gave 1,2,3 trimethyl cyclohexene as the answer.Can anyone explain how this product is formed as the carbocation stability will imply the product will be 1,5,5 trimethyl cyclohexene. : r/OrganicChemistry. [Link]

-

Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-34. [Link]

-

ResearchGate. Fragments of 1 H NMR experimental (a) and simulated (b) spectra for the... [Link]

-

epistemeo. (2012, October 10). Introduction to IR Spectroscopy - Alkenes. [Video]. YouTube. [Link]

Sources

- 1. This compound | C9H16 | CID 522358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexene, 1,6,6-trimethyl- [webbook.nist.gov]

- 3. Cyclohexene, trimethyl- | C9H16 | CID 79032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2,3-Trimethylcyclohex-1-ene | C9H16 | CID 12537123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2,3-Trimethylcyclohexane | C9H18 | CID 15507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,3,5-Trimethylcyclohexene | C9H16 | CID 79031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,3,6-Trimethylcyclohexene | C9H16 | CID 16702741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,2,3-trimethylcyclohexene [webbook.nist.gov]

- 9. 1,3,3-trimethylcyclohexene | CAS#:503-47-9 | Chemsrc [chemsrc.com]

- 10. PC GAMESS Tutorial: Dehydration Reaction, Part 1 [people.chem.ucsb.edu]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. 1,3,3-trimethylcyclohexene synthesis - chemicalbook [chemicalbook.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. 1,3,3-Trimethylcyclohexene | C9H16 | CID 3013896 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2,3,3-Trimethylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,3-Trimethylcyclohexene, systematically known as 1,6,6-trimethylcyclohexene, is a cyclic alkene with the chemical formula C₉H₁₆. This colorless liquid organic compound is characterized by its alicyclic structure and the presence of a carbon-carbon double bond within the six-membered ring, which imparts specific reactivity and physical characteristics. An understanding of its fundamental physical properties, such as boiling point and density, is paramount for its application in chemical synthesis, as a potential solvent, and in the development of new chemical entities. This guide provides a detailed examination of these properties, the methodologies for their determination, and the underlying scientific principles.

Core Physical Properties

The boiling point and density are critical physical constants that provide insight into the intermolecular forces and the molecular packing of a substance. For this compound, these properties are influenced by its molecular weight, shape, and the nature of its constituent atoms.

| Physical Property | Value | Units |

| Boiling Point | 138.8 - 146.85 | °C at 760 mmHg |

| Density | 0.795 - 0.823 | g/cm³ |

Note: The range in values reflects data from multiple sources and may be attributed to minor variations in experimental conditions and sample purity.[1][2][3][4]

Boiling Point: Principles and Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5] This physical constant is a key indicator of a substance's volatility and is intrinsically linked to the strength of its intermolecular van der Waals forces. For a non-polar hydrocarbon like this compound, these forces are primarily London dispersion forces, which increase with molecular size and surface area.

Experimental Protocol: Boiling Point Determination via Simple Distillation

Simple distillation is a robust method for determining the boiling point of a pure liquid.[5][6] The procedure relies on heating the liquid to its boiling point, condensing the vapor, and recording the temperature at which a steady state of distillation is achieved.

Methodology:

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Sample Preparation: A sample of this compound is placed in the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises into the distillation head.

-

Temperature Measurement: The temperature is continuously monitored. The boiling point is recorded as the temperature at which the vapor temperature stabilizes while the liquid is actively distilling and condensing.[6]

-

Pressure Correction: It is crucial to note the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.[5]

Density: Principles and Determination

Density is defined as the mass of a substance per unit of volume. It is an intrinsic property that depends on the mass of the constituent atoms and how closely they are packed. For liquids, density is influenced by temperature, with most liquids becoming less dense as the temperature increases due to increased molecular motion and volume expansion.

Experimental Protocol: Density Determination by Mass and Volume Measurement

A straightforward and accurate method for determining the density of a liquid involves the precise measurement of its mass and volume.

Methodology:

-

Tare the Volumetric Flask: A clean, dry volumetric flask of a known volume (e.g., 10 mL) is weighed on an analytical balance to determine its mass (m₁).

-

Fill with Sample: The volumetric flask is carefully filled with this compound up to the calibration mark.

-

Measure the Mass: The filled volumetric flask is reweighed to obtain the total mass (m₂).

-

Calculate the Mass of the Liquid: The mass of the this compound is calculated by subtracting the mass of the empty flask from the total mass (m_liquid = m₂ - m₁).

-

Calculate the Density: The density (ρ) is then calculated by dividing the mass of the liquid by the known volume (V) of the flask (ρ = m_liquid / V).

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of this compound.

Caption: Experimental workflows for determining the boiling point and density.

Conclusion

The accurate determination of the boiling point and density of this compound is fundamental for its handling, application, and quality control in scientific research and industrial processes. The methodologies outlined in this guide provide a reliable framework for obtaining these critical physical properties, ensuring data integrity and reproducibility. Adherence to precise experimental techniques and an understanding of the underlying scientific principles are essential for achieving accurate and trustworthy results.

References

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

Stenutz. (n.d.). 1,6,6-trimethylcyclohexene. Retrieved from [Link]

-

LookChem. (n.d.). Cas 69745-49-9, this compound. Retrieved from [Link]

-

Chemsrc. (2024, January 6). This compound | CAS#:69745-49-9. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Concept. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexene, 1,6,6-trimethyl-. Retrieved from [Link]

- Goharshadi, E. K., Morsali, A., & Abbaspour, M. (2011). Density calculation of liquid organic compounds using a simple equation of state up to high pressures. Fluid Phase Equilibria, 303(1), 58-63.

-

Fadhil, F. M. (n.d.). Organic Chemistry LABORATORY. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment 1 - Density, Measurement, & Error. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexene, 1,6,6-trimethyl-. Retrieved from [Link]

-

Reddit. (2019, July 18). How can you experimentally measure a liquids density relative to water if the liquid is soluble in water? Retrieved from [Link]

-

NIST. (n.d.). Cyclohexene, 1,6,6-trimethyl-. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 1,6,6-trimethylcyclohexene [stenutz.eu]

- 3. Cas 69745-49-9,this compound | lookchem [lookchem.com]

- 4. This compound | CAS#:69745-49-9 | Chemsrc [chemsrc.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. vernier.com [vernier.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2,3,3-Trimethylcyclohexene Isomers

This guide provides a comprehensive technical overview for the synthesis and characterization of 2,3,3-trimethylcyclohexene isomers, tailored for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into the mechanistic rationale behind synthetic strategies, provide detailed experimental protocols, and offer in-depth analysis of the spectroscopic data that is crucial for isomer identification and characterization.

Introduction: The Significance of Trimethylcyclohexene Scaffolds

Substituted cyclohexene rings are prevalent structural motifs in a vast array of natural products and pharmacologically active molecules. The specific substitution pattern and stereochemistry of these rings can profoundly influence their biological activity and physical properties. The this compound isomers, as chiral building blocks, offer unique steric and electronic properties that make them valuable intermediates in the synthesis of complex target molecules. A thorough understanding of their synthesis and unequivocal characterization is therefore paramount for their effective utilization in research and development.

This guide will focus on the preparation of this compound isomers via the acid-catalyzed dehydration of 2,3,3-trimethylcyclohexanol. We will explore the underlying reaction mechanism, the factors governing product distribution, and the analytical techniques required for comprehensive characterization of the resulting isomeric mixture.

Synthesis of this compound Isomers

The most common and practical laboratory-scale synthesis of this compound isomers involves the acid-catalyzed dehydration of the corresponding tertiary alcohol, 2,3,3-trimethylcyclohexanol. This elimination reaction proceeds through a carbocation intermediate, and the regiochemical outcome is primarily governed by Zaitsev's rule.

Mechanistic Insights: The E1 Pathway

The acid-catalyzed dehydration of secondary and tertiary alcohols predominantly follows the E1 (Elimination, Unimolecular) mechanism.[1] This multi-step process is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent departure of the water molecule generates a tertiary carbocation, which is a relatively stable intermediate. Finally, a weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.

The rate-determining step in the E1 reaction is the formation of the carbocation.[2] Tertiary alcohols, like 2,3,3-trimethylcyclohexanol, readily undergo this reaction under relatively mild conditions due to the stability of the resulting tertiary carbocation.

Regioselectivity: Zaitsev's Rule and Product Distribution

The dehydration of 2,3,3-trimethylcyclohexanol can potentially yield two constitutional isomers: 2,3,3-trimethyl-1-cyclohexene and 1,5,5-trimethyl-1-cyclohexene (if a methyl shift occurs, though less likely with a stable tertiary carbocation). According to Zaitsev's rule, in an elimination reaction, the more substituted (and therefore more stable) alkene is the major product.[3] In this case, the removal of a proton from the more substituted β-carbon (C2) would lead to the formation of the tetrasubstituted alkene, 2,3,3-trimethyl-1-cyclohexene, which is expected to be the major product. Abstraction of a proton from the less substituted β-carbon (C6) would result in the trisubstituted alkene, 1,5,5-trimethyl-1-cyclohexene, as a minor product. The reaction is generally heated to favor elimination over the competing substitution (SN1) reaction.[3]

Diagram: Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound isomers.

Experimental Protocol (Adapted from the Dehydration of Cyclohexanol)

This protocol is adapted from a standard procedure for the dehydration of cyclohexanol and should be optimized for the specific substrate, 2,3,3-trimethylcyclohexanol.[4]

Materials:

-

2,3,3-Trimethylcyclohexanol

-

Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Fractional distillation apparatus (including a distillation column, condenser, and receiving flask)

-

Heating mantle or sand bath

-

Separatory funnel

-

Erlenmeyer flasks

-

Beakers

-

Graduated cylinders

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2,3,3-trimethylcyclohexanol and a few boiling chips. Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid or 85% phosphoric acid (typically 10-20% by volume of the alcohol).

-

Distillation: Assemble the fractional distillation apparatus. Gently heat the reaction mixture to initiate the dehydration. The lower-boiling alkene products will distill as they are formed, driving the equilibrium towards the products. Collect the distillate in a receiving flask cooled in an ice bath.

-

Work-up: Transfer the distillate to a separatory funnel.

-

Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the layers and wash the organic layer with an equal volume of saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

-

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous sodium sulfate or magnesium sulfate to remove residual water.

-

Final Purification: Decant or filter the dried organic liquid into a clean, dry round-bottom flask and perform a final fractional distillation to obtain the purified this compound isomers.

Characterization of this compound Isomers

A combination of spectroscopic techniques is essential for the unambiguous characterization of the synthesized this compound isomers and for determining the isomeric ratio.

Diagram: Analytical Workflow

Caption: The analytical workflow for the characterization of this compound isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating the isomeric mixture and providing information about their molecular weight and fragmentation patterns.

-

Gas Chromatography (GC): The different isomers will likely have slightly different boiling points and polarities, allowing for their separation on a suitable GC column. The relative peak areas can be used to determine the isomeric ratio in the product mixture.

-

Mass Spectrometry (MS): The mass spectrum of each isomer will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (124.22 g/mol ).[5] The fragmentation pattern can provide clues to the structure of each isomer, although it may be very similar for constitutional isomers.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the product. The presence of a C=C double bond and the absence of the broad O-H stretch of the starting alcohol are key indicators of a successful reaction.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |

| C=C Stretch | 1680-1640 | Presence of a carbon-carbon double bond.[2] |

| =C-H Stretch | 3100-3000 | C-H bond on a sp² hybridized carbon.[6] |

| C-H Stretch (sp³) | < 3000 | C-H bonds on sp³ hybridized carbons. |

| O-H Stretch (Alcohol) | 3600-3200 (broad) | Absence of this peak confirms the dehydration. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of the this compound isomers.

3.3.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information about the number of different types of protons and their connectivity. Key expected signals for 2,3,3-trimethyl-1-cyclohexene include:

-

Vinylic Proton: A signal in the downfield region (around 5.0-6.0 ppm) corresponding to the proton on the double bond (if any). For the major product, 2,3,3-trimethyl-1-cyclohexene, there are no vinylic protons, which is a key distinguishing feature.

-

Methyl Protons: Several singlets or doublets in the upfield region (around 0.8-1.7 ppm) corresponding to the three methyl groups. The gem-dimethyl groups at the C3 position will likely appear as two distinct singlets due to their different chemical environments. The methyl group at C2 will also be a singlet.

-

Cyclohexene Ring Protons: A series of multiplets in the upfield region (around 1.2-2.2 ppm) corresponding to the methylene protons of the cyclohexene ring.

3.3.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will indicate the number of unique carbon atoms in the molecule. Key expected signals for 2,3,3-trimethyl-1-cyclohexene include:

-

Olefinic Carbons: Two signals in the downfield region (around 120-140 ppm) corresponding to the sp² hybridized carbons of the double bond.

-

Quaternary Carbons: Signals for the carbon atoms with no attached protons (C2 and C3).

-

Methyl Carbons: Signals in the upfield region (around 20-30 ppm) for the three methyl groups.

-

Cyclohexene Ring Carbons: Signals for the sp³ hybridized methylene carbons of the ring.

The precise chemical shifts and coupling constants will allow for the unambiguous assignment of the structure of each isomer. The integration of the signals in the ¹H NMR spectrum can also be used to confirm the isomeric ratio determined by GC.

Conclusion

The synthesis of this compound isomers via acid-catalyzed dehydration of 2,3,3-trimethylcyclohexanol is a robust and illustrative example of an E1 elimination reaction. A thorough understanding of the reaction mechanism and the principles of regioselectivity is crucial for predicting and controlling the product distribution. The successful characterization of the resulting isomers relies on a multi-technique analytical approach, with NMR spectroscopy providing the most definitive structural information. This guide provides the foundational knowledge and practical considerations for researchers to confidently synthesize and characterize these valuable synthetic intermediates.

References

-

JoVE. (2025, May 22). Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from JoVE website: [Link]

- Smith, B. C. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-33.

-

University of California, Irvine. (n.d.). Synthesis of Cyclohexene: The Dehydration of Cyclohexanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522358, this compound. Retrieved from [Link]

- Mahmoud, B. H., & Greenlee, K. W. (1962). Synthesis and Hydrogenation of the 3,4,5-Trimethylcyclohexenes. The Journal of Organic Chemistry, 27(1), 16-19.

-

AdiChemistry. (n.d.). Saytzeff's rule|Zaitsev's|Mechanism|dehydration of alcohol|elimination|stability of alkenes. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from [Link]

-

Ashenhurst, J. (2015, April 16). Elimination Reactions of Alcohols. Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. DE2547223C3 - Process for the preparation of 2,6,6-trimethyl-cyclohex-2-en-1-one - Google Patents [patents.google.com]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. trans-1,3,5-Trimethylcyclohexene [webbook.nist.gov]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. This compound | C9H16 | CID 522358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Topic: Natural Occurrence and Isolation of 2,3,3-Trimethylcyclohexene

An In-depth Technical Guide for the Research Professional

Abstract

This technical guide provides a comprehensive overview of the natural occurrence and isolation of 2,3,3-trimethylcyclohexene (also known by its IUPAC name, 1,6,6-trimethylcyclohexene). While its direct biosynthesis in organisms is not extensively documented, its presence is often linked to the chemical transformation of other abundant natural terpenes. This document serves as a vital resource for researchers, chemists, and drug development professionals, offering a deep dive into the principles and field-proven methodologies for extracting and purifying this and similar volatile organic compounds from complex natural matrices. We will explore primary extraction techniques, including traditional steam distillation and modern Supercritical Fluid Extraction (SFE), followed by high-resolution purification protocols. The causality behind each experimental choice is detailed, ensuring a blend of theoretical understanding and practical applicability. All protocols are presented as self-validating systems, culminating in analytical verification to confirm identity and purity.

Introduction to this compound

This compound is a cyclic monoterpene (C9H16) characterized by a cyclohexene ring with three methyl group substituents.[1] Understanding its physicochemical properties is fundamental to designing effective isolation and purification strategies. As a volatile organic compound, its isolation is governed by its vapor pressure and solubility characteristics.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 1,3,3-Trimethylcyclohexene | 3,3,5-Trimethylcyclohexene |

| IUPAC Name | 1,6,6-trimethylcyclohexene[1] | 1,3,3-trimethylcyclohexene[2] | 3,3,5-trimethylcyclohexene[3] |

| Molecular Formula | C9H16[1] | C9H16[2] | C9H16[3] |

| Molecular Weight | 124.22 g/mol [1] | 124.22 g/mol [2] | 124.22 g/mol [3] |

| Boiling Point | ~130-132 °C (predicted) | ~115-130 °C[4] | N/A |

| LogP | 3.3[1] | 3.3[2] | 3.6[3] |

| CAS Number | 69745-49-9[1] | 503-47-9[5] | 503-45-7[3] |

Note: Experimental data for this compound is limited; some values are based on computational predictions.

The structural arrangement of methyl groups significantly influences the molecule's stability and reactivity. For instance, the thermodynamic stability of different trimethylcyclohexene isomers can dictate the final product distribution in acid-catalyzed rearrangement reactions of other terpenes, a common occurrence during certain extraction procedures.[6]

Natural Occurrence and Biosynthetic Context

While many terpenes are direct products of biosynthesis in plants and microorganisms, the specific natural occurrence of this compound is not as widely reported as that of other monoterpenes like pinene or limonene. It is often considered a secondary product, potentially formed from the rearrangement of more common terpene precursors under specific environmental or processing conditions (e.g., changes in pH or temperature during extraction).

Related compounds, such as 2,6,6-trimethylcyclohex-2-ene-1,4-dione, have been identified in natural sources like saffron and tea, highlighting the presence of the trimethylcyclohexene backbone in nature.[7] The isolation of this compound is therefore often an exercise in isolating a minor component from a complex essential oil matrix, requiring highly selective and efficient techniques.

Methodologies for Isolation and Purification

The isolation of a volatile, non-polar compound like this compound from a biological matrix is a multi-stage process.[8] The overarching strategy involves a primary extraction to liberate the volatile oils from the plant material, followed by purification steps to isolate the target compound from the complex mixture.

Primary Extraction: Steam Distillation

Steam distillation is a classic and highly effective technique for extracting temperature-sensitive volatile compounds like terpenes.[9] It allows for distillation at temperatures below the compound's atmospheric boiling point, thus preventing thermal degradation.[10]

Principle of Causality: The method works because the total vapor pressure of an immiscible mixture of water and an organic compound is the sum of their individual vapor pressures. Distillation occurs when this combined pressure equals the atmospheric pressure. Since water provides substantial vapor pressure, the mixture boils at a temperature below 100°C, protecting the delicate structure of the target analyte.[9]

-

Material Preparation: Grind the dried plant material (e.g., leaves, flowers) to increase the surface area for efficient steam penetration.

-

Apparatus Setup: Assemble a steam distillation apparatus consisting of a steam generator, a biomass flask, a condenser, and a collection vessel (e.g., a separatory funnel). Ensure all joints are securely clamped.[11]

-

Extraction: Pass steam from the generator through the biomass flask. The steam will volatilize the essential oils.[11]

-

Condensation: The vapor mixture of water and volatile oils travels to the condenser, where it cools and returns to a liquid state.[10]

-

Collection: Collect the condensate in the separatory funnel. The less dense, water-immiscible oil layer containing this compound will separate from the aqueous layer, typically floating on top.[10]

-

Isolation: Carefully separate the organic layer from the aqueous layer.

Scientist's Note: The key advantage of steam distillation is its solvent-free nature, which yields a pure, organic extract without contaminants from chemical solvents.[10][12] However, its effectiveness can vary depending on the plant matrix and is not universally applicable to all plants.[12]

Primary Extraction: Supercritical Fluid Extraction (SFE)

SFE is a more modern, "green" extraction technique that uses a supercritical fluid—most commonly carbon dioxide (CO2)—as the solvent.[13] Supercritical CO2 behaves as a liquid for dissolving analytes but as a gas for diffusion, allowing for rapid and efficient extractions.

Principle of Causality: The solvent power of supercritical CO2 can be precisely tuned by manipulating temperature and pressure.[13] For non-polar compounds like this compound, neat CO2 under supercritical conditions is an excellent solvent.[14] By carefully adjusting these parameters, one can selectively extract different classes of compounds. The extraction is terminated by simply depressurizing the system, causing the CO2 to return to its gaseous state and leaving behind a solvent-free extract.[15]

-

Material Preparation: Load the dried and ground plant material into the SFE extraction vessel.

-

System Pressurization: Pressurize the system with CO2 to the desired level (e.g., 8.0-10.0 MPa) and adjust the temperature (e.g., 313-323 K) to bring the CO2 into its supercritical state.[13]

-

Static Extraction: Allow the supercritical CO2 to equilibrate with the plant matrix for a set period (e.g., 20 minutes) to dissolve the target compounds.

-

Dynamic Extraction: Flow fresh supercritical CO2 through the vessel at a controlled rate to continuously move the extract to the collection stage.

-

Decompression & Collection: Route the CO2-extract mixture to a separator where the pressure is reduced. The CO2 vaporizes, leaving the non-volatile extract behind.

-

Fractionation (Optional): For enhanced selectivity, a two-step SFE can be employed. The first step uses non-polar conditions (neat CO2) to extract volatile terpenes. Subsequently, a co-solvent like ethanol can be introduced to extract more polar compounds in a separate fraction.[14][16]

Table 2: Comparative Analysis of Primary Extraction Methodologies

| Feature | Steam Distillation | Supercritical Fluid Extraction (SFE) |

| Principle | Co-distillation with water at <100°C[9] | Extraction with tunable supercritical CO2[13] |

| Selectivity | Moderate; extracts all volatile compounds. | High; tunable via pressure/temperature.[13][14] |

| Solvent Residue | None (water)[12] | None (CO2 evaporates)[15] |

| Operating Temp. | ~100°C | Near-ambient (e.g., 40-50°C) |

| Compound Integrity | Good for most terpenes, but some thermal degradation is possible. | Excellent; ideal for thermally labile compounds. |

| Cost & Complexity | Low initial cost, simple setup.[12] | High initial investment, complex equipment.[13] |

| Best For | Large-scale, robust extraction of essential oils.[12] | High-purity, selective extraction of sensitive compounds.[17] |

Purification: Fractional Distillation & Preparative Chromatography

The crude oil obtained from primary extraction is a complex mixture. Isolating this compound requires further purification.

-

Fractional Distillation: This technique separates compounds based on differences in their boiling points. For a mixture of trimethylcyclohexene isomers and other terpenes with close boiling points, a distillation column with a high number of theoretical plates (e.g., a Vigreux column) is necessary. The fraction distilling at the specific boiling point of this compound is collected.

-

Preparative Column Chromatography: For achieving the highest purity, preparative chromatography is the method of choice.[18]

-

Stationary Phase: Prepare a column packed with silica gel, a polar stationary phase.

-

Mobile Phase Selection: Use a non-polar solvent system, such as hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate. The optimal solvent ratio should be determined via preliminary Thin Layer Chromatography (TLC).

-

Sample Loading: Dissolve the concentrated fraction from distillation in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with the mobile phase. As a non-polar compound, this compound will have a low affinity for the polar silica gel and will elute relatively quickly. More polar impurities will be retained longer on the column.

-

Fraction Collection: Collect the eluent in small fractions and analyze each by TLC or GC-MS to identify those containing the pure product.

Analytical Validation

Post-purification, the identity and purity of the isolated this compound must be unequivocally confirmed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for analyzing volatile compounds. The sample is vaporized and separated on a GC column based on boiling point and polarity. The retention time provides a preliminary identification, while the mass spectrometer fragments the molecule, producing a unique mass spectrum or "fingerprint" that can be compared to spectral libraries for definitive identification.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum can confirm the precise arrangement of protons, and therefore the specific isomeric form of the trimethylcyclohexene.[19][20]

Conclusion

The isolation of this compound from natural sources is a challenging yet achievable task that demands a sophisticated, multi-step approach. While its direct natural abundance may be low, its presence as a potential rearrangement product of other terpenes makes its isolation relevant in the broader context of essential oil analysis. This guide has detailed the foundational principles and actionable protocols for its extraction and purification, emphasizing the causal links between methodological choices and successful outcomes. By combining classic techniques like steam distillation with modern methods such as SFE and validating the final product with rigorous analytical chemistry, researchers can confidently isolate this and other valuable monoterpenes for applications in research and development.

References

- Henning, J. A., Core, R. J., & Gardea-Torresdey, J. L. (1994). Extracting Volatile Compounds from Single Plants using Supercritical Fluid Extraction. Crop Science.

- Terpene Extraction Methods: Steam Distill

- Comprehensive two-step supercritical fluid extraction for green isolation of volatiles and phenolic compounds from plant m

- Extraction of terpenoids. (n.d.). Slideshare.

- Henning, J., Core, R. J., & Gardea-Torresdey, J. (1994). Extracting volatile compounds from single plants using supercritical fluid extraction. Semantic Scholar.

- Steam Distillation: Learn About Terpenes with True Terpenes. (2018). True Terpenes.

- Extraction of Volatile Oil from Aromatic Plants with Supercritical Carbon Dioxide: Experiments and Modeling. (n.d.). PMC - NIH.

- Comprehensive two-step supercritical fluid extraction for green isolation of volatiles and phenolic compounds from plant m

- How to Isolate Cannabis Terpenes Using Steam Distill

- Terpene Extraction SOP. (2019). Goldleaf Scientific.

- This compound. (n.d.). PubChem.

- Electronic Supplementary Information for. (n.d.). The Royal Society of Chemistry.

- 1,3,3-Trimethylcyclohexene. (n.d.). PubChem.

- 1,3,3-Trimethylcyclohexene. (2018). SIELC Technologies.

- 39 Coupled Protons in NMR Spectra. (n.d.). Course Hero.

- 3,3,5-Trimethylcyclohexene. (n.d.). PubChem.

- Natural product isolation. (n.d.).

- Application Note and Protocol for the Purification of 3-Methyl-2-cyclopenten-1-one. (n.d.). Benchchem.

- 2,6,6-trimethylcyclohex-2-ene-1,4-dione (chem007738). (n.d.). ContaminantDB.

- Find the major product. They gave 1,2,3 trimethyl cyclohexene as the answer. Can anyone explain how this product is formed as the carbocation stability will imply the product will be 1,5,5 trimethyl cyclohexene. (2024). Reddit.

- 1,3,3-trimethylcyclohexene synthesis. (n.d.). ChemicalBook.

Sources

- 1. This compound | C9H16 | CID 522358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3,3-Trimethylcyclohexene | C9H16 | CID 3013896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,3,5-Trimethylcyclohexene | C9H16 | CID 79031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3,3-trimethylcyclohexene synthesis - chemicalbook [chemicalbook.com]

- 5. 1,3,3-Trimethylcyclohexene | SIELC Technologies [sielc.com]

- 6. reddit.com [reddit.com]

- 7. contaminantdb.ca [contaminantdb.ca]

- 8. researchgate.net [researchgate.net]

- 9. trueterpenes.com [trueterpenes.com]

- 10. thepressclub.co [thepressclub.co]

- 11. Blog - Terpene Extraction SOP - Your top of the line source for laboratory products. We offer a wide range of products including reactors, rotary evaporators, vacuum pumps, distillation equipm [goldleaflabs.com]

- 12. Terpene Extraction: The Steam Distillation Process Explained [medicalterpenes.com]

- 13. Extraction of Volatile Oil from Aromatic Plants with Supercritical Carbon Dioxide: Experiments and Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comprehensive two-step supercritical fluid extraction for green isolation of volatiles and phenolic compounds from plant material - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00371C [pubs.rsc.org]

- 15. 2.Extraction of terpenoids | PPTX [slideshare.net]

- 16. Comprehensive two-step supercritical fluid extraction for green isolation of volatiles and phenolic compounds from plant material - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Extracting Volatile Compounds from Single Plants using Supercritical Fluid Extraction | Zendy [zendy.io]

- 18. benchchem.com [benchchem.com]

- 19. rsc.org [rsc.org]

- 20. pcrest.com [pcrest.com]

Stereoisomers and conformational analysis of trimethylcyclohexanes

An In-depth Technical Guide to the Stereoisomers and Conformational Analysis of Trimethylcyclohexanes

For the Researcher, Scientist, and Drug Development Professional

Abstract

Substituted cyclohexanes are ubiquitous structural motifs in organic chemistry, with profound implications in fields ranging from natural products to medicinal chemistry. Their stereochemical and conformational properties directly influence molecular shape, reactivity, and biological activity. This guide provides a comprehensive exploration of the stereoisomers and conformational analysis of trimethylcyclohexanes, a seemingly simple yet remarkably complex class of molecules. We will delve into the intricate interplay of steric and electronic effects that govern the stability of various isomers and their conformers, offering a foundational understanding for professionals in chemical research and drug development.

Introduction: The Significance of Cyclohexane Stereochemistry

The cyclohexane ring is not a planar hexagon; it predominantly adopts a strain-free "chair" conformation. This three-dimensional arrangement creates two distinct substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). The spatial orientation of substituents is a critical determinant of a molecule's properties. In drug development, for instance, the precise arrangement of functional groups on a cyclohexane scaffold can dictate its binding affinity to a biological target. A deep understanding of the principles governing stereoisomerism and conformational preferences is therefore not merely academic but a practical necessity for rational molecular design.

The Stereoisomers of Trimethylcyclohexane

The constitutional isomers of trimethylcyclohexane are defined by the substitution pattern on the cyclohexane ring: 1,1,2-, 1,1,3-, 1,1,4-, 1,2,3-, 1,2,4-, and 1,3,5-trimethylcyclohexane. Within these constitutional isomers, the possibility of stereoisomerism (cis/trans isomerism and enantiomerism) arises, leading to a multitude of unique structures.

Cis/Trans Isomerism in Substituted Cyclohexanes

-

Cis: Substituents are on the same face of the ring.

-

Trans: Substituents are on opposite faces of the ring.

This seemingly straightforward definition is nuanced by the chair conformation. In a chair conformation, cis and trans relationships are determined by whether substituents are on the same or opposite sides of the ring's average plane.

A Systematic Breakdown of Trimethylcyclohexane Isomers

The following table summarizes the possible stereoisomers for each constitutional isomer of trimethylcyclohexane.

| Constitutional Isomer | Number of Stereoisomers | Chirality | Notes |

| 1,1,2-Trimethylcyclohexane | 2 (a pair of enantiomers) | Chiral | The C2 position is a stereocenter. |

| 1,1,3-Trimethylcyclohexane | 2 (a pair of enantiomers) | Chiral | The C3 position is a stereocenter. |

| 1,1,4-Trimethylcyclohexane | 1 | Achiral | Possesses a plane of symmetry. |

| 1,2,3-Trimethylcyclohexane | 4 (two pairs of enantiomers) | Chiral | Multiple stereocenters lead to diastereomers and enantiomers. |

| 1,2,4-Trimethylcyclohexane | 4 (two pairs of enantiomers) | Chiral | Multiple stereocenters lead to diastereomers and enantiomers. |

| 1,3,5-Trimethylcyclohexane | 2 (cis and trans) | Achiral | The cis isomer is achiral (meso), and the trans isomer is achiral. |

Conformational Analysis: The Energetics of Molecular Shape

The different chair conformations of a cyclohexane derivative are not equally stable. The relative energies of these conformers are determined by a variety of steric interactions.

The Chair Flip

Cyclohexane rings are conformationally mobile and can undergo a "chair flip," where one chair conformation interconverts into another. During this process, all axial substituents become equatorial, and all equatorial substituents become axial.

Caption: The process of a chair flip in a substituted cyclohexane.

A-Values: Quantifying Steric Strain

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. A larger A-value indicates a stronger preference for the equatorial position. The A-value for a methyl group is approximately 1.7 kcal/mol.

1,3-Diaxial Interactions: The Key to Conformational Preference

The primary source of steric strain for an axial substituent is the presence of 1,3-diaxial interactions. These are gauche-butane-like interactions between the axial substituent and the axial hydrogens on the same side of the ring.

Caption: A typical computational workflow for conformational analysis.

Conclusion: A Foundation for Molecular Design

The stereochemical and conformational analysis of trimethylcyclohexanes provides a microcosm of the principles that govern the three-dimensional structure of all cyclic molecules. A thorough understanding of these fundamentals is indispensable for researchers in organic synthesis, medicinal chemistry, and materials science. By mastering the concepts of stereoisomerism, A-values, and 1,3-diaxial interactions, and by proficiently applying experimental and computational techniques, scientists can rationally design and synthesize molecules with desired shapes and properties, ultimately accelerating the pace of discovery and innovation.

References

-

Allinger, N. L., & Freiberg, L. A. (1960). The Relative Stabilities of cis- and trans-1,4-Dialkylcyclohexanes. Journal of the American Chemical Society, 82(9), 2393–2394. [Link]

IUPAC nomenclature and CAS number for 2,3,3-Trimethylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Isomeric Landscape of Trimethylcyclohexenes

In the intricate world of organic chemistry, precise nomenclature is paramount. The compound commonly referred to as 2,3,3-trimethylcyclohexene is, under the systematic naming conventions of the International Union of Pure and Applied Chemistry (IUPAC), correctly identified as 1,6,6-trimethylcyclohexene .[1][2] This technical guide will delve into the core scientific attributes of 1,6,6-trimethylcyclohexene, providing an in-depth exploration of its chemical identity, synthesis, and potential applications, particularly within the realm of drug discovery and development. As a monoterpene, a class of naturally occurring compounds, 1,6,6-trimethylcyclohexene and its derivatives hold significant interest for their diverse biological activities and potential as scaffolds for novel therapeutics.[3][4] This guide is intended to serve as a comprehensive resource for researchers and professionals seeking to understand and utilize this versatile chemical entity.

Part 1: Chemical Identity and Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section outlines the key identifiers and physicochemical characteristics of 1,6,6-trimethylcyclohexene.

IUPAC Nomenclature and CAS Number

The accurate identification of a chemical substance is crucial for clear communication and regulatory compliance. As established, the correct IUPAC name for the compound of interest is 1,6,6-trimethylcyclohexene.[1][2] The numbering of the cyclohexene ring begins at the double bond, assigning the lowest possible locants to the methyl substituents.

Physicochemical Properties

The physical and chemical properties of 1,6,6-trimethylcyclohexene dictate its behavior in various experimental settings and are essential for designing synthetic routes and analytical methods.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆ | [1][5] |

| Molecular Weight | 124.22 g/mol | [1][5] |

| Boiling Point | 138.8 °C at 760 mmHg | [5] |

| Density | 0.795 g/mL | [5] |

| Flash Point | 21.9 °C | [5] |

| Refractive Index | 1.441 | [5] |

Part 2: Synthesis and Characterization

The ability to efficiently synthesize and rigorously characterize a target molecule is fundamental to its use in research and drug development. This section details a logical synthetic approach to 1,6,6-trimethylcyclohexene and the spectroscopic techniques used for its identification and purification.

Synthetic Protocol: Acid-Catalyzed Dehydration of 2,2,6-Trimethylcyclohexanol

A common and effective method for the synthesis of alkenes is the acid-catalyzed dehydration of alcohols.[3][6][7] In the case of 1,6,6-trimethylcyclohexene, a logical precursor is 2,2,6-trimethylcyclohexanol. The reaction proceeds via an E1 elimination mechanism, which favors the formation of the more substituted and thus more stable alkene, in accordance with Zaitsev's rule.[6][7]

Experimental Protocol: Synthesis of 1,6,6-Trimethylcyclohexene

Objective: To synthesize 1,6,6-trimethylcyclohexene via the acid-catalyzed dehydration of 2,2,6-trimethylcyclohexanol.

Materials:

-

2,2,6-Trimethylcyclohexanol

-

Concentrated phosphoric acid (85%) or sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Boiling chips

-

Round-bottom flask (appropriate size)

-

Distillation apparatus (simple or fractional)

-

Separatory funnel

-

Erlenmeyer flask

Procedure:

-

Reaction Setup: Place 2,2,6-trimethylcyclohexanol into a round-bottom flask with a few boiling chips. Cautiously add a catalytic amount of concentrated phosphoric acid (approximately 10-20% by volume of the alcohol).[7][8]

-

Dehydration and Distillation: Assemble a distillation apparatus. Heat the reaction mixture gently. The lower-boiling alkene products will distill as they are formed, driving the equilibrium toward the product side according to Le Châtelier's principle.[3] Collect the distillate, which will be a mixture of the alkene product and water.

-

Workup: Transfer the distillate to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.[8] Carbon dioxide evolution may occur, so vent the funnel frequently.

-

Aqueous Wash: Wash the organic layer with water to remove any remaining salts.

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.[8]

-

Isolation: Decant or filter the dried organic layer into a clean, dry flask. The resulting liquid is crude 1,6,6-trimethylcyclohexene.

-

Purification (Optional): For higher purity, the crude product can be further purified by fractional distillation.

Causality Behind Experimental Choices:

-

Acid Catalyst: The acid protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water), which is essential for the elimination reaction to proceed.[3][9]

-

Distillation: The continuous removal of the lower-boiling alkene product from the reaction mixture prevents the reverse reaction (hydration) and ensures a high yield.[3]

-

Sodium Bicarbonate Wash: This step is crucial to remove the acid catalyst, which could otherwise cause polymerization or isomerization of the alkene product upon storage or further heating.[8]

Spectroscopic Characterization

Unequivocal identification of the synthesized compound is achieved through a combination of spectroscopic methods.

2.2.1 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 1,6,6-trimethylcyclohexene (C₉H₁₆), the molecular ion peak (M⁺) would be observed at m/z = 124. The fragmentation pattern would likely involve the loss of methyl groups and other characteristic cleavages of the cyclohexene ring.

2.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peaks for 1,6,6-trimethylcyclohexene would be:

-

C=C stretch: A peak around 1640-1680 cm⁻¹ indicative of the carbon-carbon double bond.

-

=C-H stretch: A peak just above 3000 cm⁻¹ corresponding to the stretching of the vinylic C-H bond.

-

C-H stretch (sp³): Strong absorptions just below 3000 cm⁻¹ due to the stretching of the C-H bonds of the methyl and methylene groups.

2.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the vinylic proton, the allylic protons, and the protons of the three methyl groups. The chemical shifts and coupling patterns would be unique to the 1,6,6-trimethylcyclohexene isomer.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the two sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the ring and the methyl groups. The chemical shifts would confirm the connectivity of the carbon skeleton.

Part 3: Applications in Drug Discovery and Development

While specific applications of 1,6,6-trimethylcyclohexene in drug development are not extensively documented, its classification as a monoterpene places it within a class of molecules with significant and diverse pharmacological activities.[4] Terpenes and their derivatives have historically been a rich source of therapeutic agents and continue to be valuable starting points for the design of new drugs.[3][9]

Terpenes as Bioactive Scaffolds

Terpenes exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[4] This inherent bioactivity makes them attractive scaffolds for medicinal chemistry campaigns. The rigid, three-dimensional structure of the cyclohexene ring in 1,6,6-trimethylcyclohexene provides a defined spatial arrangement for its substituents, which can be crucial for binding to biological targets.

Potential as a Starting Material

The double bond in 1,6,6-trimethylcyclohexene is a versatile functional group that can be readily modified through a variety of chemical transformations, such as:

-

Epoxidation: Formation of an epoxide, which can then be opened by various nucleophiles to introduce new functional groups.

-

Hydroboration-Oxidation: Anti-Markovnikov addition of a hydroxyl group.

-

Ozonolysis: Cleavage of the double bond to form carbonyl compounds.

-

Diels-Alder Reactions: Acting as a dienophile to form more complex polycyclic structures.

This chemical tractability allows for the synthesis of a library of derivatives from the 1,6,6-trimethylcyclohexene core, which can then be screened for biological activity.

Workflow for a Terpene-Based Drug Discovery Program

Sources

- 1. Cyclohexene, 1,6,6-trimethyl- [webbook.nist.gov]

- 2. This compound | C9H16 | CID 522358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. fishersci.com [fishersci.com]

- 5. Page loading... [wap.guidechem.com]

- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 7. uwosh.edu [uwosh.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. homework.study.com [homework.study.com]

A Methodological Guide to the Thermochemical Landscape of 2,3,3-Trimethylcyclohexene

Abstract

This technical guide provides a comprehensive framework for determining the essential thermochemical properties of 2,3,3-trimethylcyclohexene, a substituted cyclic alkene of interest in various chemical research and development sectors. In the absence of extensive published experimental data for this specific isomer, this document emphasizes the robust experimental and computational methodologies required to establish its thermochemical profile. We detail the theoretical underpinnings and practical execution of key techniques, including combustion calorimetry for enthalpy of formation, differential scanning calorimetry for heat capacity, and vapor pressure analysis for enthalpy of vaporization. Furthermore, we present a rigorous computational workflow utilizing Density Functional Theory (DFT) to predict and corroborate experimental findings. This guide is intended to serve as a foundational resource for researchers, enabling the precise and reliable characterization of this compound and analogous compounds, thereby supporting reaction modeling, process design, and safety assessments.

Introduction: The Imperative for Accurate Thermochemical Data

Thermochemical data, such as the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp), are cornerstones of chemical process design, safety analysis, and the fundamental understanding of molecular stability and reactivity. For a compound like this compound, a volatile organic compound (VOC), this information is critical for predicting its behavior in various chemical environments, from combustion engines to pharmaceutical synthesis. The energy released during combustion, the heat required to raise its temperature, and its phase change behavior are all governed by these fundamental properties.

Given the sparse specific experimental data for this compound in publicly accessible databases like the NIST WebBook, this guide adopts a methodological approach.[1] It is designed to empower researchers to generate high-quality thermochemical data through a combination of established experimental techniques and state-of-the-art computational chemistry.

Foundational Molecular Properties

Before delving into the methodologies for determining its thermochemical properties, it is essential to establish the basic molecular identity of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆ | |

| Molecular Weight | 124.22 g/mol | |

| IUPAC Name | 1,6,6-trimethylcyclohex-1-ene | |

| CAS Registry Number | 69745-49-9 |

This data is compiled from publicly available chemical databases.

Experimental Determination of Thermochemical Properties

The experimental determination of thermochemical data for volatile organic compounds like this compound requires meticulous procedures to ensure accuracy. The following sections detail the primary experimental workflows.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds, this is most commonly determined indirectly by measuring the enthalpy of combustion (ΔcH°).

The principle lies in Hess's Law, where the enthalpy of formation of the target compound can be calculated from its enthalpy of combustion and the known enthalpies of formation of the combustion products (CO₂ and H₂O).

Experimental Workflow: Oxygen Bomb Calorimetry

Caption: Workflow for determining enthalpy of formation via combustion calorimetry.

Protocol:

-

Sample Preparation: An accurately weighed sample of high-purity this compound is placed in a crucible inside the bomb calorimeter. A small, known amount of water is added to the bomb to ensure the final water product is in the liquid state.

-

Pressurization: The bomb is sealed, purged of atmospheric nitrogen, and then pressurized with pure oxygen to approximately 30 atm.

-

Calorimetry: The sealed bomb is submerged in a precisely measured volume of water in the calorimeter. The initial temperature is recorded.

-

Ignition: The sample is ignited using a fuse wire. The combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

Data Analysis: The temperature change is carefully monitored and recorded. The gross heat released is calculated by multiplying the temperature change by the heat capacity of the calorimeter (determined by calibrating with a substance of known enthalpy of combustion, such as benzoic acid).

-

Corrections: Corrections are applied for the heat released by the ignition wire and for the formation of any side products like nitric acid (from residual nitrogen).

-

Calculation of ΔfH°: The standard enthalpy of combustion (ΔcH°) is calculated per mole of the sample. The standard enthalpy of formation (ΔfH°) is then derived using the following equation for the combustion of C₉H₁₆:

C₉H₁₆(l) + 13 O₂(g) → 9 CO₂(g) + 8 H₂O(l)

ΔfH°(C₉H₁₆) = 9 * ΔfH°(CO₂) + 8 * ΔfH°(H₂O) - ΔcH°(C₉H₁₆)

Where the ΔfH° values for CO₂(g) and H₂O(l) are well-established.

Heat Capacity Determination using Differential Scanning Calorimetry (DSC)

The heat capacity (Cp) of a substance is the amount of heat required to raise its temperature by one degree. DSC is a rapid and accurate method for determining the heat capacity of liquids.[2]

Experimental Workflow: DSC for Heat Capacity

Caption: Workflow for determining heat capacity using DSC.

Protocol:

-

Calibration: The DSC instrument is calibrated for temperature and heat flow using certified reference materials (e.g., indium for temperature, sapphire for heat capacity).

-

Baseline Measurement: A baseline is established by running the DSC with two empty, hermetically sealed aluminum pans over the desired temperature range. This accounts for any instrumental asymmetry.

-

Standard Measurement: A known mass of a heat capacity standard (e.g., sapphire) is placed in one of the pans, and the DSC run is repeated under the same conditions as the baseline.

-

Sample Measurement: A known mass of this compound is hermetically sealed in an aluminum pan to prevent evaporation. The DSC run is then performed under identical conditions.

-

Calculation of Cp: The heat capacity of the sample is calculated at a given temperature using the following equation:

Cp(sample) = Cp(standard) * (m(standard) / m(sample)) * (Δq(sample) / Δq(standard))

Where Cp is the heat capacity, m is the mass, and Δq is the difference in heat flow between the sample/standard and the baseline.

Enthalpy of Vaporization from Vapor Pressure Measurements

The enthalpy of vaporization (ΔvapH) is the heat required to transform one mole of a liquid into a gas at a constant temperature and pressure. It can be determined by measuring the vapor pressure of the liquid as a function of temperature and applying the Clausius-Clapeyron equation. For this, a static or ebulliometric method is suitable.[3][4]

Experimental Workflow: Static Vapor Pressure Method

Protocol:

-

Sample Degassing: A pure sample of this compound is placed in an equilibrium cell and thoroughly degassed to remove any dissolved air or other volatile impurities. This is crucial for accurate vapor pressure measurements.

-

Temperature Control: The equilibrium cell is placed in a thermostat with precise temperature control.

-

Equilibration: The sample is allowed to reach thermal and vapor-liquid equilibrium at a set temperature.

-

Pressure Measurement: The vapor pressure of the sample is measured using a high-precision pressure transducer.

-

Data Collection: Steps 2-4 are repeated at various temperatures to obtain a set of vapor pressure-temperature data points.

-

Data Analysis: The data is fitted to the Antoine equation, and the enthalpy of vaporization is calculated from the slope of the line when plotting ln(P) versus 1/T, as described by the Clausius-Clapeyron equation:

d(ln P) / d(1/T) = -ΔvapH / R

Where P is the vapor pressure, T is the absolute temperature, and R is the ideal gas constant.

Computational Thermochemistry: A Predictive and Corroborative Approach

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to predict the thermochemical properties of molecules.[5][6] These methods can provide valuable estimates where experimental data is lacking and can also be used to corroborate experimental findings. High-accuracy composite methods, such as the Gaussian-n (G3 and G4) theories, can achieve chemical accuracy (typically within 4 kJ/mol of experimental values).[7][8][9]

Computational Workflow: DFT for Thermochemical Data

Caption: Workflow for computational determination of thermochemical properties.

Protocol:

-

Geometry Optimization: The 3D structure of this compound is built and then optimized to find its lowest energy conformation. A common and effective level of theory for this is B3LYP with the 6-31G(d) basis set.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory.[10] This step is crucial to confirm that the structure is a true minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Thermochemical Data Extraction: The output from the frequency calculation provides the necessary data to determine the standard entropy (S°) and heat capacity (Cp) based on statistical mechanics principles, which consider the translational, rotational, and vibrational contributions.[11][12][13]

-

Enthalpy of Formation Calculation: The absolute electronic energy from the DFT calculation is used to determine the enthalpy of formation. To improve accuracy, an isodesmic reaction scheme is often employed. This involves constructing a hypothetical reaction where the types of bonds are conserved on both the reactant and product sides. By using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation for the target molecule can be calculated with a higher degree of accuracy due to the cancellation of systematic errors in the computational method.

Data Presentation and Uncertainty

All experimentally determined and computationally predicted thermochemical data should be presented with a clear statement of uncertainty. For experimental data, this involves a rigorous analysis of all potential sources of error, following guidelines such as those provided by the National Institute of Standards and Technology (NIST).[14][15][16] For computational data, the uncertainty is typically estimated by comparing the results for a set of known compounds with their experimental values.

Table of Key Thermochemical Properties for this compound (Illustrative)

| Property | Symbol | Value (at 298.15 K) | Units | Methodology |

| Standard Enthalpy of Formation (liquid) | ΔfH°(l) | To be determined | kJ/mol | Combustion Calorimetry |

| Standard Enthalpy of Formation (gas) | ΔfH°(g) | To be determined | kJ/mol | From ΔfH°(l) and ΔvapH |

| Standard Molar Entropy (gas) | S°(g) | To be determined | J/(mol·K) | DFT Calculation |

| Heat Capacity (liquid) | Cp(l) | To be determined | J/(mol·K) | Differential Scanning Calorimetry |

| Enthalpy of Vaporization | ΔvapH | To be determined | kJ/mol | Vapor Pressure Measurement |

Conclusion

References

- Curtiss, L. A., Raghavachari, K., Redfern, P. C., & Pople, J. A. (2000). Gaussian-3 theory using coupled cluster energies. The Journal of Chemical Physics, 112(17), 7374-7383.

-

Ebulliometer. (n.d.). In Wikipedia. Retrieved from [Link]

-

Ebulliometry. (n.d.). In Merriam-Webster.com dictionary. Retrieved from [Link]

-

Votatera. (2024, May 27). Ebulliometer Uses | Precision, Calibration & Efficiency. Modern Physics Insights. Retrieved from [Link]

- Irikura, K. K., & Frurip, D. J. (Eds.). (1998). Computational Thermochemistry: Prediction and Estimation of Molecular Thermodynamics. American Chemical Society.

-

Quantum chemistry composite methods. (n.d.). In Wikipedia. Retrieved from [Link]

- Possolo, A. (2021). Simple Guide for Evaluating and Expressing the Uncertainty of NIST Measurement Results. National Institute of Standards and Technology.

-

Zipse, H. (n.d.). G4 theory - improving on G3X. Group of Prof. Hendrik Zipse. Retrieved from [Link]